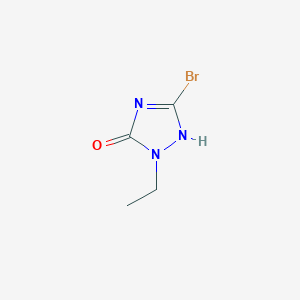![molecular formula C7H9N3O2 B7881733 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B7881733.png)
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid
Descripción general
Descripción
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by its fused triazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a triazole derivative with a pyridine derivative in the presence of a suitable catalyst and under controlled temperature and pressure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. This may include the use of continuous flow reactors, large-scale batch processing, and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing various heterocyclic compounds.
Biology: In biological research, 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid is used to study enzyme inhibition and receptor binding. Its derivatives are explored for potential therapeutic effects.
Medicine: The compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. They are potential candidates for drug development.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific derivative and its application.
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-6-carboxylic acid
Uniqueness: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid is unique in its structural arrangement and potential applications. Its fused triazole and pyridine rings provide distinct chemical properties compared to other similar compounds, making it a valuable tool in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-9-8-5-3-1-2-4-10(5)6/h1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICYCSNBARDCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C(=O)O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





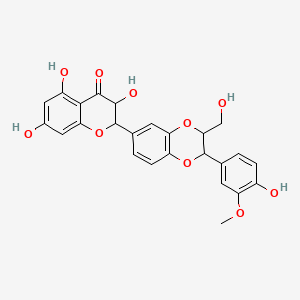
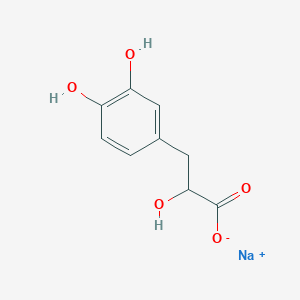
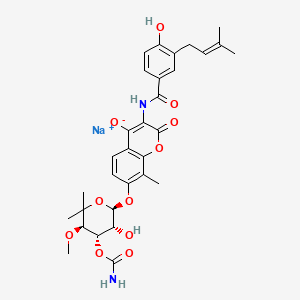


![[Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)

![6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7881722.png)
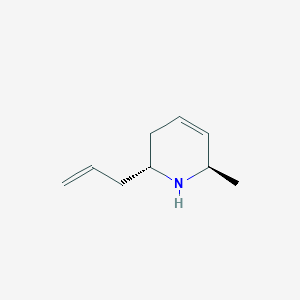
![3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)
